2-{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetamide
Description
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound that features an imidazolidine ring, a phenoxy group, and an acetamide moiety
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C12H11N3O4/c13-10(16)6-19-8-3-1-7(2-4-8)5-9-11(17)15-12(18)14-9/h1-5H,6H2,(H2,13,16)(H2,14,15,17,18)/b9-5+ |
InChI Key |
TZSYKHSPQWADBE-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)OCC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidine ring. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group. The final step involves the formation of the acetamide moiety, typically through amidation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and acetamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol derivatives, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The phenoxy and acetamide groups can further enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenylimidazole-acetamide-1,2,3-triazole hybrids: These compounds also feature imidazole and acetamide moieties and are known for their enzyme inhibitory activities.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone derivatives: These compounds share structural similarities and are investigated for their antimicrobial properties.
Uniqueness
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidine ring, in particular, sets it apart from other similar compounds, providing unique binding interactions and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
